

# Unveiling the Solid-State Architecture of 2,4-Diphenylthiazole: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Diphenylthiazole

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This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of **2,4-diphenylthiazole**. While a specific single-crystal X-ray diffraction study for **2,4-diphenylthiazole** is not readily available in the public domain, this document outlines the general experimental protocols and computational data available for this compound. It serves as a foundational resource for researchers seeking to determine its crystal structure or understand its solid-state properties for applications in drug design and materials science.

## Physicochemical Properties of 2,4-Diphenylthiazole

A summary of the computed physicochemical properties for **2,4-diphenylthiazole** is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental conditions.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NS	PubChem[1]
Molecular Weight	237.32 g/mol	PubChem[1]
IUPAC Name	2,4-diphenyl-1,3-thiazole	PubChem[1]
CAS Number	1826-14-8	PubChem[1]
SMILES	<chem>C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3</chem>	PubChem[1]

## Experimental Protocols

### Synthesis and Crystallization of 2,4-Diphenylthiazole

The synthesis of **2,4-diphenylthiazole** can be achieved through established methods for thiazole ring formation. A common approach involves the Hantzsch thiazole synthesis, which is a condensation reaction between a  $\alpha$ -haloketone and a thioamide. For **2,4-diphenylthiazole**, this would typically involve the reaction of phenacyl bromide with thiobenzamide.

#### Synthesis Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve thiobenzamide in a suitable solvent such as ethanol.
- **Addition of Reactant:** Add an equimolar amount of phenacyl bromide to the solution.
- **Reaction Conditions:** The mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the reaction.
- **Work-up:** After cooling, the reaction mixture is often neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product.
- **Purification:** The crude **2,4-diphenylthiazole** is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to obtain crystals of sufficient quality for X-ray diffraction analysis.[2][3][4]

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution. Vapor diffusion is another common technique where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible solvent in which the compound is less soluble.

## Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of **2,4-diphenylthiazole** would follow a standard protocol for small molecule single-crystal X-ray diffraction.

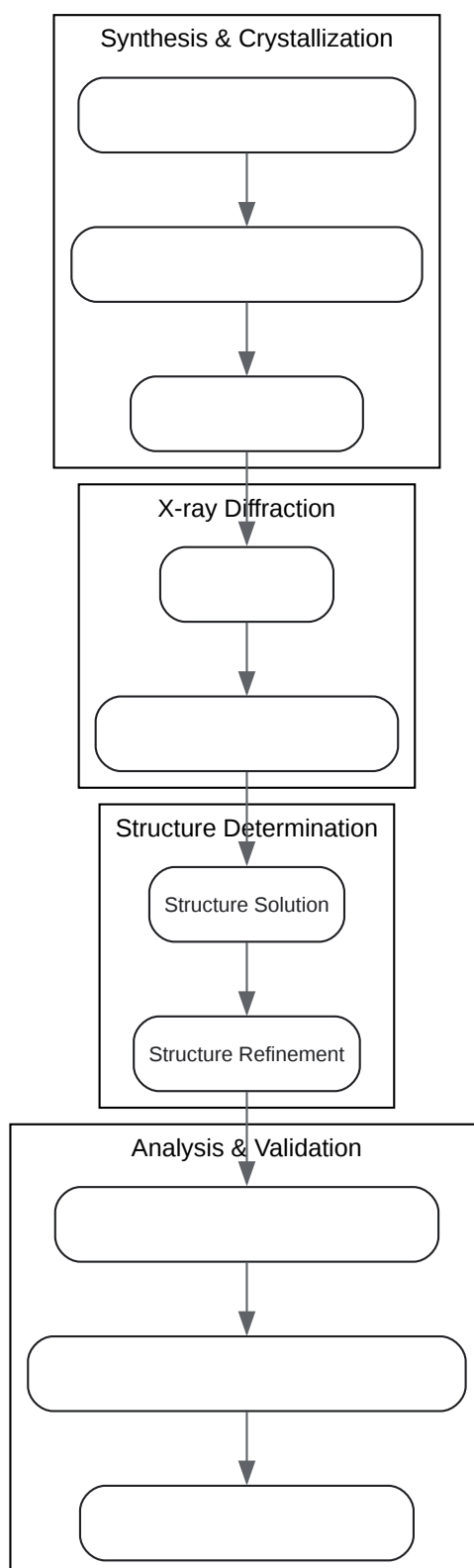
Experimental Workflow:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- **Data Reduction:** The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
- **Structure Validation:** The final refined crystal structure is validated using software tools like CHECKCIF to ensure the quality and correctness of the model. The crystallographic data is

then typically deposited in a public database such as the Cambridge Structural Database (CSD).<sup>[5][6][7][8]</sup>

## Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a small molecule like **2,4-diphenylthiazole** is depicted in the following diagram.



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*General workflow for crystal structure analysis.*

This guide provides a foundational framework for the crystal structure analysis of **2,4-diphenylthiazole**. The successful determination of its crystal structure will be invaluable for understanding its solid-state behavior and for the rational design of new materials and therapeutic agents.

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